molecular formula C28H24IOP B12532466 (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide CAS No. 141973-82-2

(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide

Cat. No.: B12532466
CAS No.: 141973-82-2
M. Wt: 534.4 g/mol
InChI Key: ZYZWABXILLTJIZ-UHFFFAOYSA-M
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Description

(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a phenyl group attached to a butenone moiety, which is further connected to a triphenylphosphanium iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for chemists .

Biology and Medicine

Its ability to form adducts with coenzyme A (CoA) makes it a useful inhibitor in biochemical pathways .

Industry

In industry, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for industrial applications where specific chemical transformations are required .

Mechanism of Action

The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phenylbutenone moiety with a triphenylphosphanium iodide group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

141973-82-2

Molecular Formula

C28H24IOP

Molecular Weight

534.4 g/mol

IUPAC Name

(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide

InChI

InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1

InChI Key

ZYZWABXILLTJIZ-UHFFFAOYSA-M

Canonical SMILES

C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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